molecular formula C25H32O7 B097096 Dihydropicrolichenic acid CAS No. 19314-66-0

Dihydropicrolichenic acid

Cat. No. B097096
CAS RN: 19314-66-0
M. Wt: 444.5 g/mol
InChI Key: FMCKRJSNUOIOOJ-UHFFFAOYSA-N
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Description

Dihydropicrolichenic acid (DHPA) is a natural product that is extracted from lichens. It is a secondary metabolite that has been found to have various biological activities. DHPA has been studied for its potential use in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Dihydropicrolichenic acid is not fully understood. It is believed that Dihydropicrolichenic acid exerts its biological effects by modulating various signaling pathways. Dihydropicrolichenic acid has been found to inhibit the activity of various enzymes and proteins that are involved in the development of diseases.

Biochemical And Physiological Effects

Dihydropicrolichenic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which protect cells from oxidative damage. Dihydropicrolichenic acid has also been found to have anti-inflammatory properties, which reduce inflammation in the body. It has been found to have antimicrobial properties, which inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using Dihydropicrolichenic acid in lab experiments is that it is a natural product. This makes it easier to obtain and use in experiments. However, one of the limitations of using Dihydropicrolichenic acid in lab experiments is that it is not widely available. It can be difficult to obtain in large quantities, which can limit its use in experiments.

Future Directions

There are many future directions for the study of Dihydropicrolichenic acid. One area of research is the development of new methods for synthesizing Dihydropicrolichenic acid. Another area of research is the study of the mechanism of action of Dihydropicrolichenic acid. This will help to better understand how Dihydropicrolichenic acid exerts its biological effects. Additionally, further research is needed to determine the potential use of Dihydropicrolichenic acid in the treatment of various diseases.

Synthesis Methods

Dihydropicrolichenic acid can be extracted from lichens using various methods. One of the most commonly used methods is solvent extraction. The lichens are soaked in a solvent such as methanol or ethanol, which extracts Dihydropicrolichenic acid. The extract is then purified using chromatography. Another method of synthesis is through chemical synthesis. Chemical synthesis of Dihydropicrolichenic acid involves the reaction of various chemicals in a laboratory setting.

Scientific Research Applications

Dihydropicrolichenic acid has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Dihydropicrolichenic acid has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been found to have neuroprotective effects.

properties

CAS RN

19314-66-0

Product Name

Dihydropicrolichenic acid

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid

InChI

InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29)

InChI Key

FMCKRJSNUOIOOJ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC

Origin of Product

United States

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